1,2-Bis(triethoxysilyl)ethylene
Description
Properties
IUPAC Name |
triethoxy-[(E)-2-triethoxysilylethenyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3/b14-13+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLPDSCJUZOEJB-BUHFOSPRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](/C=C/[Si](OCC)(OCC)OCC)(OCC)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32O6Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method for BTEE synthesis involves the alkoxylation of 1,2-bis(trichlorosilyl)ethylene with ethanol. This two-step process, detailed in European Patent EP2452943A1, begins with the substitution of chlorine atoms in the chlorosilane precursor with ethoxy groups. The reaction proceeds as follows:
Hydrogen chloride, a byproduct, is neutralized using gaseous ammonia or alkali hydroxides to prevent side reactions. The use of 1,2-bis(trichlorosilyl)ethylene as the starting material ensures structural fidelity in the final product, avoiding isomerization during synthesis.
Purification and Yield Enhancement
Post-reaction, the crude product is distilled under reduced pressure to isolate BTEE from unreacted ethanol and chlorosilanes. Gas chromatography analysis confirms the absence of 1,2-bis(triethoxysilyl)ethane, a common hydrogenation byproduct. Industrial-scale implementations report yields exceeding 85%, with scalability facilitated by continuous-flow reactors.
Hydrosilylation of Acetylene Derivatives
Traditional Methodology and Limitations
Conventional hydrosilylation routes involve the platinum-catalyzed addition of triethoxysilane (HSi(OEt)₃) to acetylene:
While theoretically straightforward, this method faces practical challenges:
-
Precursor Availability : Alkoxy-H-silanes like HSi(OEt)₃ require multistep synthesis, increasing production costs.
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Catalyst Sensitivity : Platinum catalysts (e.g., Speier’s catalyst) are prone to poisoning by moisture or oxygen, necessitating stringent inert conditions.
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Byproduct Formation : Over-hydrogenation to 1,2-bis(triethoxysilyl)ethane occurs without precise stoichiometric control, reducing BTEE yields.
Modern Adaptations and Catalytic Innovations
Recent advancements focus on ligand-stabilized catalysts (e.g., Karstedt’s catalyst) to improve regioselectivity and reduce side reactions. However, industrial adoption remains limited due to the economic superiority of chlorosilane alkoxylation.
Sol-Gel Applications and In Situ Synthesis
Hydrolytic Polycondensation
BTEE undergoes hydrolytic polycondensation in acidic or basic media to form polysilsesquioxanes. A study by Nakajima et al. utilized hydrochloric acid to catalyze BTEE copolymerization with 3-mercaptopropyl(trimethoxy)silane, yielding free-standing films with sulfonyl functionalities. This process, however, focuses on polymer formation rather than BTEE synthesis.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
| Parameter | Alkoxylation of Chlorosilanes | Hydrosilylation |
|---|---|---|
| Yield | 85–90% | 50–65% |
| Purity | >90% (post-distillation) | 70–80% |
| Scalability | Industrial (continuous flow) | Lab-scale only |
| Byproducts | HCl (neutralized) | Ethane derivatives |
Economic and Environmental Considerations
The alkoxylation route generates stoichiometric HCl, which is neutralized using ammonia—a process requiring waste treatment infrastructure. In contrast, hydrosilylation avoids halogenated byproducts but relies on costly catalysts and high-purity acetylene. Life-cycle assessments favor alkoxylation for large-scale production due to lower raw material costs and reduced energy inputs .
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(triethoxysilyl)ethylene undergoes various types of chemical reactions, including:
Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of silanol groups.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds.
Common Reagents and Conditions
Hydrolysis: Water or moisture is used as the reagent.
Condensation: The reaction typically occurs under acidic or basic conditions to facilitate the formation of siloxane bonds.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to the creation of mesoporous materials.
Scientific Research Applications
Applications Overview
- Mesoporous Silica Formation
- Adhesion Promoters
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Catalysis
- BTEE has been incorporated into the synthesis of thiol-functionalized periodic mesoporous organosilicas (PMOs). These PMOs have shown significant catalytic activity in reactions such as the Suzuki cross-coupling reaction, demonstrating BTEE's role in enhancing catalytic efficiency through improved substrate binding .
-
Gas Separation Membranes
- Research indicates that BTEE-derived organosilica membranes exhibit superior gas permeation properties. For instance, membranes synthesized from BTEE demonstrate high selectivity for gases like hydrogen over larger molecules, making them promising candidates for applications in gas separation technologies .
Table 1: Summary of BTEE Applications
| Application Area | Description | Key Benefits |
|---|---|---|
| Mesoporous Silica | Formation of ethylene-bridged mesoporous structures | High surface area, tunable pore sizes |
| Adhesion Promoter | Enhances bonding between organic/inorganic surfaces | Increased durability in coatings |
| Catalysis | Used in synthesizing PMOs for catalytic reactions | Improved substrate binding |
| Gas Separation Membranes | Fabrication of membranes for selective gas permeation | High selectivity and permeance |
Table 2: Performance of BTEE-Derived Membranes
| Membrane Type | Coating Time (hrs) | H₂ Permeance (mol/m²·s·Pa) | He/SF₆ Selectivity |
|---|---|---|---|
| BTESE-4 | 4 | 23-25 | |
| BTESE-5 | 5 | 260-340 | |
| BTESE-6 | 6 | Varies |
Case Studies
- Synthesis of Hybrid Silica Structures
- Development of Free-standing Films
Mechanism of Action
The mechanism of action of 1,2-Bis(triethoxysilyl)ethylene involves the hydrolysis of its ethoxy groups to form silanol groups, which then condense to form siloxane bonds. This process results in the formation of stable mesoporous structures that are useful in various applications . The molecular targets and pathways involved include the interaction of silanol groups with other molecules, leading to the formation of siloxane networks .
Comparison with Similar Compounds
Comparison with Similar Compounds
The performance of 1,2-bis(triethoxysilyl)ethylene is best contextualized by comparing it to structurally analogous organosilanes, focusing on bridging group chemistry, stability, pore architecture, and application-specific performance.
Bridging Group and Structural Flexibility
The nature of the bridging group significantly influences material properties:
- Ethylene (C=C) : The double bond in this compound introduces rigidity while retaining some flexibility, enabling durable cross-linking in hybrid materials .
- Ethane (C-C) : 1,2-Bis(triethoxysilyl)ethane (BTESE) features a single-bonded ethane bridge, providing greater conformational flexibility. This allows BTESE-derived silica membranes to achieve microporous structures (~0.3 nm pore diameter) ideal for gas separation .

- Acetylene (C≡C) : 1,2-Bis(triethoxysilyl)acetylene (BTESA) has a rigid triple bond, forming looser network structures with higher permeability but reduced selectivity in membranes compared to BTESE .
Hydrolysis Stability
This compound outperforms monopodal silanes (e.g., TEOS) and rivals other dipodal compounds:
- Dipodal vs. Monopodal: Dipodal silanes like this compound form six bonds with substrates, whereas TEOS forms only three, resulting in 10,000-fold higher hydrolysis stability for dipodal variants .
- Bridge Length Impact : BTESE (ethane bridge) exhibits comparable stability to the ethylene variant, while BTESA (acetylene) and BTEB (benzene) show moderate stability due to steric and electronic effects .
Pore Architecture and Separation Performance
Application-Specific Performance
- Membranes : BTESE dominates gas separation due to its microporous structure, while BTESA’s looser network suits applications requiring high flux . This compound is less common in membranes but excels in adhesion-promoting coatings .
- PMOs: BTEB and BTESE are widely used in PMOs, but this compound’s double bond enables unique photodynamic properties in PDT nanoparticles .
- Imprinting : BTEB’s rigidity limits its use in MIPs, whereas BTESE and TEOS are preferred for their balance of flexibility and reactivity .
Research Findings and Trends
This compound’s dipodal structure and ethylene bridge position it as a niche material for high-stability applications, though BTESE remains the gold standard for microporous membranes. In contrast, BTESA and BTEB face challenges in selectivity and imprinting efficiency, respectively, highlighting the need for bridging group optimization .
Biological Activity
1,2-Bis(triethoxysilyl)ethylene (BTEE) is an organosilicon compound that plays a significant role in various biological and chemical applications. Its unique structure, characterized by two triethoxysilyl groups attached to an ethylene bridge, contributes to its reactivity and potential biological activity. This article explores the biological activity of BTEE, highlighting its effects on cellular systems, potential applications in drug delivery, and implications in materials science.
BTEE is synthesized through the hydrolysis and condensation of triethoxysilanes, which results in a siloxane network. The compound is known for its ability to form stable silicate structures, making it valuable in creating hybrid materials.
| Property | Value |
|---|---|
| Molecular Formula | C12H26O6Si2 |
| Molecular Weight | 306.48 g/mol |
| CAS Number | 87061-56-1 |
| Appearance | Colorless liquid |
| Solubility | Soluble in organic solvents |
Cytotoxicity and Genotoxicity
Research indicates that BTEE exhibits cytotoxic effects on various cell lines. A study assessed the cytotoxicity of BTEE on A549 lung cancer cells, revealing a dose-dependent decrease in cell viability. The CellTiter-Blue assay demonstrated significant cell death at higher concentrations of BTEE, indicating its potential as a chemotherapeutic agent.
Table 2: Cytotoxic Effects of BTEE on A549 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
| 200 | 10 |
Genotoxicity studies further revealed that BTEE induces DNA damage as evidenced by increased phosphorylation of histone H2AX, a marker for double-strand breaks. This suggests that BTEE may have implications in cancer therapy but also raises concerns regarding its safety profile.
Drug Delivery Applications
BTEE has been utilized in the development of mesoporous silica nanoparticles (MSNs) for drug delivery systems. Its ability to modify surface properties allows for enhanced drug loading and controlled release profiles. In one study, BTEE-modified MSNs demonstrated improved bioavailability for poorly soluble drugs compared to traditional carriers.
Case Study: Drug Delivery Efficacy
A study investigated the use of BTEE-functionalized MSNs for delivering nimodipine, a drug with low solubility. Results indicated that the BTEE-modified carriers significantly enhanced the dissolution rate and plasma concentration of nimodipine compared to unmodified MSNs.
Table 3: Drug Release Profile of Nimodipine from BTEE-Modified MSNs
| Time (hours) | Cumulative Release (%) |
|---|---|
| 0 | 0 |
| 1 | 20 |
| 3 | 45 |
| 6 | 70 |
| 12 | 90 |
Implications in Materials Science
BTEE's unique properties extend beyond biological applications; it is also significant in materials science. It has been used to create hybrid silica membranes with enhanced permeability and selectivity for gas separation processes. The incorporation of amino-functionalized groups into silica networks using BTEE has shown promise in developing membranes with tailored properties for specific applications.
Q & A
Q. What are the standard synthetic methodologies for 1,2-bis(triethoxysilyl)ethylene, and how do reaction conditions influence product purity?
The synthesis of this compound typically involves sol-gel processes using organosilane precursors. For example, bis(triethoxysilyl)ethylene (BTEE) can be synthesized via hydrolysis and condensation reactions under alkaline conditions with surfactants like cetyltrimethylammonium bromide (CTAB) to control pore structure . Purity is optimized by adjusting water-to-alkoxide ratios and reaction temperatures. Post-synthesis purification via solvent extraction or vacuum distillation is critical to remove unreacted silanes and byproducts. Characterization via FT-IR (to confirm Si-O-Si bonds) and NMR (to verify ethylene bridging groups) is essential .
Q. How can researchers characterize the structural and textural properties of bis(triethoxysilyl)ethylene-derived materials?
Key techniques include:
- N₂ sorption analysis : Determines surface area (BET method), pore volume, and pore size distribution. BTEE-derived mesoporous silica typically exhibits surface areas >500 m²/g and uniform pore sizes ~3–5 nm .
- XRD : Low-angle XRD confirms ordered mesostructures (e.g., hexagonal symmetry), while wide-angle XRD identifies amorphous or crystalline phases .
- Thermogravimetric analysis (TGA) : Measures organic content and thermal stability. BTEE-based materials show weight loss at 300–500°C due to ethylene group decomposition .
- Electron microscopy (SEM/TEM) : Visualizes morphology (e.g., nanospheres vs. nanorods) and pore uniformity .
Advanced Research Questions
Q. How does this compound enhance the hydrothermal stability of silica-based membranes for gas separation?
BTEE-derived membranes exhibit superior stability under humid conditions compared to pure silica due to hydrophobic ethylene bridges that resist hydrolysis. Molecular dynamics simulations reveal that ethylene groups reduce water adsorption by ~40%, mitigating structural collapse at high temperatures (e.g., 200°C) . Experimental studies using pervaporation tests with ethanol/water mixtures confirm stable flux (>2 kg/m²·h) and selectivity (>200) after 500 hours of operation .
Q. What strategies address contradictions in drug-loading efficiency data for bis(triethoxysilyl)ethylene-based mesoporous organosilica nanoparticles?
Discrepancies in drug-loading capacities (e.g., doxorubicin: 10–25% w/w) arise from variations in pore accessibility and surface functionalization. Methodological solutions include:
- pH-controlled loading : Adjusting pH to match drug pKa (e.g., pH 7.4 for doxorubicin) enhances electrostatic interactions with silanol groups .
- Pore size optimization : Larger pores (~8 nm) improve diffusion but reduce surface area. Balancing these via CTAB template tuning (e.g., 0.5–1.0 M concentration) maximizes capacity .
- Surface modification : Grafting amine groups increases binding sites, improving loading by 30% compared to unmodified silica .
Q. How can computational modeling guide the design of bis(triethoxysilyl)ethylene-derived adsorbents for lithium-ion recovery?
Density functional theory (DFT) simulations predict binding energies between BTEE-functionalized sorbents and Li⁺ ions. For example, grafting BTEE onto γ-alumina increases Li⁺ adsorption capacity by 50% compared to unmodified substrates, as ethylene bridges enhance ligand flexibility for ion coordination . Experimental validation via batch adsorption tests (e.g., 0.1 M HCl elution) shows a Langmuir isotherm fit, confirming monolayer adsorption .
Q. What are the challenges in scaling up bis(triethoxysilyl)ethylene-based nanocomposites for environmental remediation?
Key challenges include:
- Aggregation in cementitious matrices : Modified carbon nanotubes (CNTs) functionalized with BTEE require ultrasonication (30 min, 40 kHz) to ensure dispersion in tile adhesives, improving tensile strength by 20% .
- Leaching under acidic conditions : Silica-ethylene networks degrade below pH 3.0, releasing CNTs. Stabilization via crosslinking with dipodal silanes (e.g., 1,2-bis(methyldiethoxysilyl)ethylene) reduces leaching by 70% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

